Lipophilicity (logP) Differentiation Across the 3-Alkyl Homologous Series
The predicted logP of 3-butylcyclobutanecarboxylic acid (2.2874) is 0.39 units higher than 3-propyl (1.8973) and 0.39 units lower than 3-pentyl (2.6775), following a linear methylene increment rule. This positions the butyl homolog at a critical lipophilicity threshold often sought for balancing passive permeability with aqueous solubility in oral drug candidates [1][2].
Δ +0.39 vs 3-propyl; Δ –0.39 vs 3-pentyl
| Evidence Dimension | LogP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | logP = 2.2874 (3-butyl) |
| Comparator Or Baseline | 3-Propyl logP = 1.8973; 3-Ethyl logP = 1.5072; 3-Pentyl logP = 2.6775 |
| Quantified Difference | ΔlogP (butyl – propyl) = +0.39; ΔlogP (butyl – ethyl) = +0.78; ΔlogP (pentyl – butyl) = +0.39 |
| Conditions | Predicted logP values from yybyy.com computational chemistry database |
Why This Matters
Each 0.39 logP increment corresponds to an approximately 2.5-fold increase in membrane partitioning, enabling precise tuning of permeability-to-solubility balance in bioisostere design without altering the cyclobutane scaffold geometry.
- [1] yybyy.com. 3-Butylcyclobutanecarboxylic acid (CAS 66016-18-0). Logp: 2.2874. https://www.yybyy.com/chemicals/detail/66016-18-0. View Source
- [2] yybyy.com. Comparator logP data: 3-Ethyl logP 1.5072 (CAS 66016-16-8); 3-Propyl logP 1.8973 (CAS 66016-17-9); 3-Pentyl logP 2.6775 (CAS 66016-19-1). https://www.yybyy.com/chemicals/detail/66016-16-8; https://www.yybyy.com/chemicals/detail/66016-17-9; https://www.yybyy.com/chemicals/detail/66016-19-1. View Source
